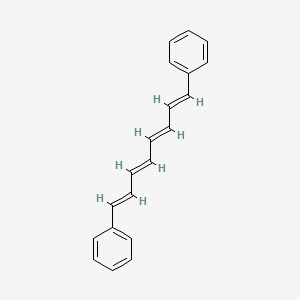
1,8-Diphenyl-1,3,5,7-octatetraene
Vue d'ensemble
Description
1,8-Diphenyl-1,3,5,7-octatetraene is a chemical compound with the empirical formula C20H18 . It has a molecular weight of 258.36 and is known to be a fluorescent compound .
Molecular Structure Analysis
The molecular structure of 1,8-Diphenyl-1,3,5,7-octatetraene consists of a chain of four conjugated double bonds (octatetraene) with a phenyl group attached at each end . The molecule has a planar structure due to the conjugation of the double bonds .Physical And Chemical Properties Analysis
1,8-Diphenyl-1,3,5,7-octatetraene has a molecular weight of 258.36 . It is a fluorescent compound with an excitation peak at 374 nm and an emission peak at 515 nm .Applications De Recherche Scientifique
Photonics and Fluorescence Studies
1,8-Diphenyl-1,3,5,7-octatetraene exhibits fluorescence properties, making it valuable in photonics research. It has an excitation peak at 374 nm and an emission peak at 515 nm, which is useful for studying light-matter interactions and developing new photonic devices .
Organic Electronics
Due to its conjugated system, this compound is explored for use in organic electronics. Its molecular structure allows for electron delocalization, which can contribute to the development of organic semiconductors and components like organic light-emitting diodes (OLEDs) .
Materials Science
In materials science, 1,8-Diphenyl-1,3,5,7-octatetraene’s properties are harnessed to create novel materials with specific optical characteristics. Its large Stokes’ Shift is particularly interesting for designing materials that require specific fluorescence responses .
Energy Storage
The compound’s structural features are being studied for potential applications in energy storage systems. Its ability to undergo reversible redox reactions could be utilized in the design of organic batteries or supercapacitors .
Environmental Science
Research into the environmental impact of fluorescent compounds includes 1,8-Diphenyl-1,3,5,7-octatetraene. Its behavior under various environmental conditions can provide insights into the fate and transport of similar organic compounds in nature .
Chemical Synthesis and Catalysis
1,8-Diphenyl-1,3,5,7-octatetraene serves as a building block in synthetic chemistry. Its reactive double bonds can participate in various chemical reactions, making it a versatile reagent for synthesizing more complex molecules .
Analytical Chemistry
This compound’s distinct absorption and emission spectra make it a candidate for use in analytical techniques, such as spectroscopy, to identify or quantify substances within a sample .
Medicinal Chemistry
While direct applications in medicine are not prominent, the study of its fluorescence can contribute to medical imaging and diagnostics, enhancing the visualization of biological processes .
Mécanisme D'action
Target of Action
1,8-Diphenyl-1,3,5,7-octatetraene is a complex organic compound with a molecular weight of 258.3569 . .
Mode of Action
It is known to be a fluorescent compound , which suggests that it may interact with light or electromagnetic radiation in its mode of action.
Result of Action
Its fluorescence properties suggest that it may be used as a probe in biological systems to study molecular interactions.
Action Environment
The action, efficacy, and stability of 1,8-Diphenyl-1,3,5,7-octatetraene can be influenced by various environmental factors. For instance, its fluorescence properties may be affected by the surrounding temperature, pH, and the presence of other molecules .
Safety and Hazards
Propriétés
IUPAC Name |
[(1E,3E,5E,7E)-8-phenylocta-1,3,5,7-tetraenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H/b3-1+,4-2+,13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENGMMQJMCPHTK-FPPPDJHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diphenyl-1,3,5,7-octatetraene | |
CAS RN |
3029-40-1, 22828-29-1 | |
| Record name | 1,8-Diphenylocta-1,3,5,7-tetraene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022828291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-diphenylocta-1,3,5,7-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





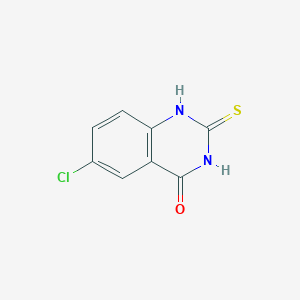

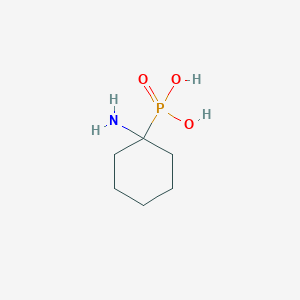
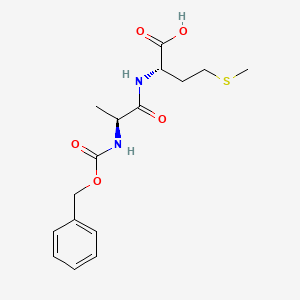
![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)
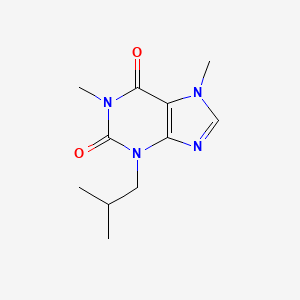
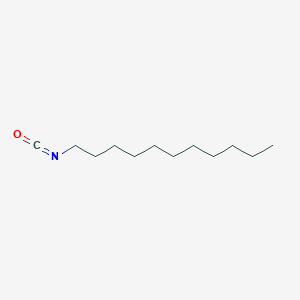
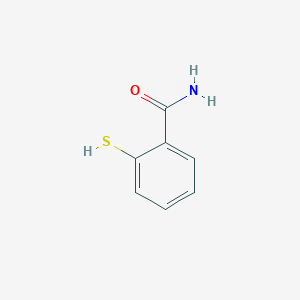
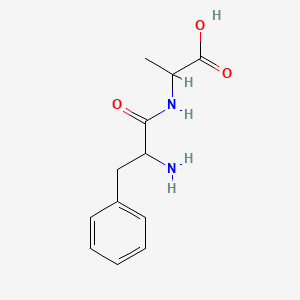
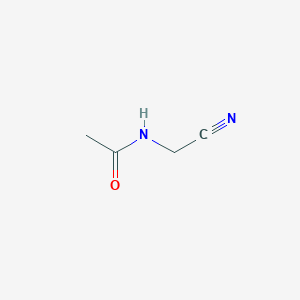
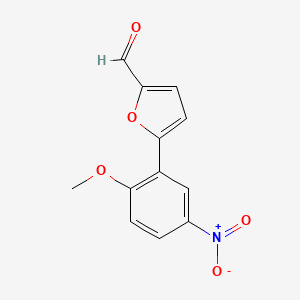
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595837.png)